molecular formula C8H9N3S B3432044 [(Z)-benzylideneamino]thiourea CAS No. 94794-26-0

[(Z)-benzylideneamino]thiourea

Cat. No.: B3432044
CAS No.: 94794-26-0
M. Wt: 179.24 g/mol
InChI Key: UYHCMAZIKNVDSX-POHAHGRESA-N
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Mechanism of Action

Target of Action

Thiourea and its derivatives, including [(Z)-benzylideneamino]thiourea, have been found to target several molecular pathways involved in the development of diseases such as cancer . They have been shown to limit angiogenesis and alter cancer cell signaling pathways .

Mode of Action

Thiourea derivatives are known to interact with their targets through various mechanisms. For instance, they can act as Brønsted acid/base catalysts in certain reactions . They are also known to form powerful hydrogen bonds in the ATP binding pocket of enzymes, which is a key mechanism in many tyrosine kinase inhibitors .

Biochemical Pathways

Thiourea derivatives have been found to affect a variety of biochemical pathways. They have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . They have also been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .

Pharmacokinetics

Thiourea derivatives, such as DSA-00, DSA-02, and DSA-09, exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . They are practically completely absorbed after oral administration and are excreted largely unchanged via the kidneys .

Result of Action

The result of the action of thiourea derivatives is largely dependent on their specific targets and modes of action. For instance, some thiourea derivatives have shown potent anticancer effects, with activity higher than or comparable to reference drugs . They have also demonstrated promising antibacterial and antioxidant potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-benzylideneamino]thiourea typically involves the reaction of benzaldehyde with thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then reacts with thiourea to form the final product. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

[(Z)-benzylideneamino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

[(Z)-benzylideneamino]thiourea can be compared with other thiourea derivatives such as:

This compound is unique due to its specific structural features, which confer distinct reactivity and biological properties compared to other thiourea derivatives .

Properties

IUPAC Name

[(Z)-benzylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHCMAZIKNVDSX-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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